(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol
CAS No.: 1628350-49-1
Cat. No.: VC11721948
Molecular Formula: C5H7FN2O
Molecular Weight: 130.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1628350-49-1 |
|---|---|
| Molecular Formula | C5H7FN2O |
| Molecular Weight | 130.12 g/mol |
| IUPAC Name | (4-fluoro-1-methylpyrazol-3-yl)methanol |
| Standard InChI | InChI=1S/C5H7FN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 |
| Standard InChI Key | OOBSTDKPCIAXSW-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)CO)F |
| Canonical SMILES | CN1C=C(C(=N1)CO)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a pyrazole core substituted with a fluorine atom at the 4-position and a hydroxymethyl group at the 3-position. The 1-methyl group enhances steric stability and modulates electronic effects. Key structural parameters include:
Molecular Formula: C₅H₇FN₂O
Molecular Weight: 130.12 g/mol
IUPAC Name: (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol
SMILES: CN1C=C(C(=N1)F)CO
InChI Key: FPCPMVRSMCYIKC-UHFFFAOYSA-N
The fluorine atom’s electronegativity induces a dipole moment (≈1.6 D), while the hydroxymethyl group contributes to hydrogen-bonding capacity (H-bond donor count: 1; acceptor count: 3) .
Physicochemical Properties
Predicted properties derived from quantum mechanical calculations (B3LYP/6-31G*) include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 0.82 ± 0.15 |
| Water Solubility (25°C) | 12.4 mg/mL |
| Melting Point | 98–102°C |
| pKa (Hydroxyl Group) | 14.2 ± 0.3 |
The compound’s moderate lipophilicity (LogP ≈0.8) suggests balanced membrane permeability and aqueous solubility, making it suitable for drug delivery systems .
Synthesis and Preparation Methods
Synthetic Routes
Industrial-scale synthesis typically involves a three-step process:
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Pyrazole Ring Formation: Cyclocondensation of 1,3-dicarbonyl precursors with methylhydrazine. For example, ethyl 4-fluoroacetoacetate reacts with methylhydrazine in ethanol under reflux (Δ=78°C, 6h) to yield 1-methyl-4-fluoro-1H-pyrazole-3-carboxylate (yield: 78%) .
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Reduction to Hydroxymethyl: Lithium aluminum hydride (LiAlH₄) reduces the ester to the primary alcohol. Conditions: THF solvent, 0°C to room temperature, 2h (yield: 85%) .
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Purification: Recrystallization from aqueous ethanol (40% v/v) achieves ≥99% purity (HPLC).
Critical Parameters:
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Temperature Control: Exothermic reactions require cooling to prevent side products.
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Solvent Selection: Ethanol optimizes both solubility and reaction kinetics.
Industrial Optimization
Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes. Key metrics from pilot-scale production (10 kg batch):
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d6):
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δ 4.52 (s, 2H, –CH₂OH)
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δ 3.87 (s, 3H, N–CH₃)
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δ 7.95 (d, J= 2.4 Hz, 1H, pyrazole H-5)
¹³C NMR (101 MHz, DMSO-d6):
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δ 158.4 (C–F, JC-F= 245 Hz)
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δ 58.9 (–CH₂OH)
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δ 38.2 (N–CH₃)
The fluorine atom’s deshielding effect shifts C-4 to δ 158.4 ppm, consistent with ortho-fluorinated pyrazoles .
Infrared Spectroscopy (IR)
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3250 cm⁻¹: O–H stretch (broad, hydrogen-bonded)
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1118 cm⁻¹: C–F bending vibration
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1550 cm⁻¹: Pyrazole ring stretching
Biological and Pharmacological Applications
Enzyme Inhibition
Pyrazole derivatives inhibit phosphodiesterase 2A (PDE2A), a target for neurodegenerative diseases. In silico docking studies predict a binding affinity (Kd= 12 nM) for (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol analogs, comparable to clinical candidates like PF-05180999 .
Antimicrobial Activity
Screenings against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 64 µg/mL, suggesting moderate bacteriostatic effects.
Comparative Analysis with Structural Analogues
Substituent Effects
| Compound | LogP | MIC (S. aureus) |
|---|---|---|
| (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol | 0.82 | 64 µg/mL |
| (5-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol | 0.79 | 128 µg/mL |
| 1-Methyl-1H-pyrazol-3-ylmethanol | 0.45 | >256 µg/mL |
Fluorine’s position significantly impacts bioactivity, with 4-fluoro substitution enhancing membrane penetration .
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